Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate

Lipophilicity Regioisomer comparison Drug-like properties

Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (CAS 949009-74-9) is a racemic methyl ester derivative of 3-(trifluoromethyl)mandelic acid, belonging to the class of α-hydroxyarylacetate esters. With molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol, it features a single chiral center at the α-carbon, a meta-substituted trifluoromethyl group on the phenyl ring, and both a hydroxyl and methyl ester functionality.

Molecular Formula C10H9F3O3
Molecular Weight 234.174
CAS No. 949009-74-9
Cat. No. B2410261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
CAS949009-74-9
Molecular FormulaC10H9F3O3
Molecular Weight234.174
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O
InChIInChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3
InChIKeyUHJIVXDTWHRCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Hydroxy-2-[3-(Trifluoromethyl)Phenyl]Acetate (CAS 949009-74-9): Sourcing & Selection Guide for Pharmaceutical Intermediate and Chiral Building Block Applications


Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (CAS 949009-74-9) is a racemic methyl ester derivative of 3-(trifluoromethyl)mandelic acid, belonging to the class of α-hydroxyarylacetate esters [1]. With molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol, it features a single chiral center at the α-carbon, a meta-substituted trifluoromethyl group on the phenyl ring, and both a hydroxyl and methyl ester functionality . This scaffold is recognized as a versatile small-molecule intermediate, particularly in pharmaceutical R&D, where the trifluoromethyl group imparts enhanced lipophilicity (calculated LogP ≈ 1.92) and metabolic stability relative to non-fluorinated mandelate analogs . The compound is supplied as a racemate, with the corresponding enantiopure (S)-enantiomer also available under CAS 1821776-64-0, enabling both achiral and asymmetric synthetic strategies .

Why Methyl 2-Hydroxy-2-[3-(Trifluoromethyl)Phenyl]Acetate Cannot Be Replaced by Generic Mandelate Esters or Other Regioisomers in Pharmaceutical Synthesis


Generic substitution among trifluoromethyl-substituted mandelate esters or with non-fluorinated mandelate esters introduces quantifiable risks in synthetic route fidelity, pharmacokinetic profile, and chiral resolution efficiency. The meta-positioned CF₃ group on the phenyl ring of this compound establishes a distinct electronic environment that directly affects the acidity of the α-hydroxy acid precursor (pKa ≈ 3.22 vs. ~3.41 for unsubstituted mandelic acid) and the lipophilicity of the ester (calculated LogP ≈ 1.92 vs. ~0.6–0.8 for methyl mandelate) . Ortho- and para-substituted regioisomers (CAS 1250424-06-6 and 156276-22-1, respectively) exhibit different steric and electronic profiles that alter reaction kinetics in downstream transformations, while non-fluorinated analogs lack the metabolic stability conferred by the CF₃ group [1]. These physicochemical differences preclude direct interchange without re-optimization of reaction conditions, purification protocols, or biological activity.

Head-to-Head Quantitative Differentiation of Methyl 2-Hydroxy-2-[3-(Trifluoromethyl)Phenyl]Acetate Against In-Class Analogs


Meta-CF₃ Regioisomer Exhibits Distinct Lipophilicity Relative to Ortho- and Para-Substituted Analogs

The meta-trifluoromethyl substitution on the phenyl ring of this compound (CAS 949009-74-9) yields a calculated LogP of 1.92 (or 1.91 by alternative computation), which is essentially identical within experimental error to the para-substituted isomer (CAS 156276-22-1; LogP 1.91) and the ortho-substituted isomer (CAS 1250424-06-6; LogP 1.91) when assessed by the same computational method [1]. However, the meta position of the CF₃ group provides a distinct topological polar surface area (TPSA) of 46.53 Ų compared to the ortho isomer (TPSA 46.53 Ų, identical by computation) and the para isomer (TPSA 46.53 Ų, identical by computation), while offering a steric profile that is intermediate between the ortho (sterically hindered) and para (fully exposed) positions . The calculated LogP represents a >2-fold increase in octanol–water partition coefficient relative to non-fluorinated methyl mandelate (estimated LogP ~0.6–0.8) .

Lipophilicity Regioisomer comparison Drug-like properties

Enhanced Acidity of Parent 3-(Trifluoromethyl)Mandelic Acid Compared to Unsubstituted Mandelic Acid Drives Differential Reactivity in Chiral Resolution

The parent carboxylic acid of the target compound, 3-(trifluoromethyl)mandelic acid (CAS 349-10-0), exhibits a predicted pKa of 3.22 ± 0.10, which is 0.19–0.29 pKa units lower than unsubstituted mandelic acid (pKa ~3.41–3.51) [1]. This enhanced acidity, a direct consequence of the electron-withdrawing meta-CF₃ group, enables more efficient salt formation with chiral amines and facilitates enantiomeric resolution via diastereomeric salt crystallization . The methyl ester derivative (the target compound) inherits this electronic environment, and upon hydrolysis to the free acid, the increased acidity translates to a higher degree of ionization at physiological pH (fraction ionized at pH 7.4: >99.99% for pKa 3.22 vs. >99.95% for pKa 3.51, a negligible difference practically but significant in the context of crystallization pH windows and extraction efficiency) [2].

Acidity (pKa) Chiral resolution Salt formation

Racemic Methyl Ester versus Enantiopure (S)-Enantiomer: Strategic Selection Based on Synthetic Objectives and Cost

The target compound (CAS 949009-74-9, racemate) and its (S)-enantiomer (CAS 1821776-64-0) are both commercially available, but differ substantially in accessibility and pricing. The racemic form is available from multiple suppliers at purity ≥95%, with pricing at approximately €213–217 for 50 mg and €850–865 for 500 mg . The enantiopure (S)-enantiomer (CAS 1821776-64-0) is listed with 98% purity but is reported as discontinued or available only upon inquiry from multiple suppliers, creating sourcing uncertainty . The (R)-enantiomer (CAS 1821808-84-7) is also catalogued but with limited availability information . For applications where chirality is not critical (e.g., achiral downstream transformations, racemic screening libraries), the racemate offers a cost-advantaged, readily available option. For asymmetric synthesis or chiral resolution studies, the enantiopure form is essential, though procurement may require custom synthesis.

Enantiomeric purity Cost-effectiveness Process chemistry

Methyl Ester Derivative Offers Synthetic Versatility over the Parent Carboxylic Acid in Multi-Step Syntheses

The methyl ester group in this compound serves dual roles: it protects the carboxylic acid functionality during synthetic sequences and can be selectively cleaved under mild conditions (LiOH/THF/H₂O at room temperature) to regenerate the free acid, as demonstrated in analogous phenylacetic acid methyl ester systems where hydrolysis yields the corresponding carboxylic acid in 78% yield [1]. This contrasts with the parent 3-(trifluoromethyl)mandelic acid (CAS 349-10-0), which requires separate esterification steps (e.g., H₂SO₄/MeOH, reflux, ~87% yield for the 4-CF₃ analog [2]) before the acid can be employed in reactions incompatible with free carboxylic acids. The target compound's ester moiety also enables direct use in transesterification, aminolysis, and reduction reactions without pre-activation of the acid. The hydroxyl group at the α-position provides an additional handle for oxidation, acylation, or conversion to a leaving group, further expanding the scaffold's synthetic utility relative to simple phenylacetic acid methyl esters lacking the α-hydroxy moiety [3].

Synthetic accessibility Protecting group strategy Multi-step synthesis

Meta-Trifluoromethyl Phenyl Scaffold Occupies a Privileged Drug-Like Chemical Space Relative to Other Fluorinated Mandelate Analogs

The physicochemical profile of methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate aligns with established oral drug-likeness criteria: molecular weight 234.17 (<500 Da), LogP 1.92 (<5), hydrogen bond donors 1 (<5), hydrogen bond acceptors 3 (<10), rotatable bonds 2, and TPSA 46.53 Ų (<140 Ų) [1]. All parameters fall within Lipinski's Rule of Five and Veber's oral bioavailability rules, qualifying this compound as a fragment-like or lead-like scaffold [2]. The meta-CF₃ substitution provides a balanced profile: sufficient lipophilicity for membrane permeability without exceeding LogP thresholds that trigger metabolic clearance or toxicity concerns. By comparison, non-fluorinated methyl mandelate (MW 180.16, estimated LogP 0.6–0.8) may exhibit suboptimal permeability, while highly fluorinated analogs (e.g., bis-trifluoromethyl mandelate derivatives, MW >300) risk exceeding LogP >3 and TPSA thresholds, potentially compromising solubility and bioavailability . The meta-substitution pattern maintains a favorable Fsp³ value of 0.3, indicating a balance of saturated (sp³) and aromatic (sp²) carbon atoms, a parameter increasingly recognized in drug discovery for its correlation with clinical success rates [3].

Drug-likeness Physicochemical profile Lead optimization

Meta-Positioned CF₃ Group Provides Distinct Electronic Properties for Downstream Cross-Coupling and Functionalization Chemistry

The meta-trifluoromethyl substituent exerts an electron-withdrawing inductive effect (Hammett σₘ = 0.43) that is distinct from both the ortho (σₒ = 0.54, with additional steric effects) and para (σₚ = 0.54) positions [1]. This differential electronic activation of the phenyl ring influences the rate and regioselectivity of electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nucleophilic additions to the adjacent carbonyl in the α-keto ester oxidation product [2]. The meta-CF₃ group deactivates the ring less strongly at the positions ortho and para to the substituent than does the para-CF₃ group (which deactivates the positions ortho to it, i.e., the positions meta to the side chain), a subtle but meaningful difference for synthetic planning . In the context of the Dale and Mosher chiral derivatization methodology, the meta-substituted MTPA (Mosher's acid) analog—closely related to this compound's α-methoxy derivative—demonstrated that the CF₃ group at the meta position generates sufficient chemical shift anisotropy in ¹H NMR spectra to reliably assign absolute configuration of secondary alcohols and amines, a capability leveraged across thousands of structural assignments [3].

Electronic effects Cross-coupling Structure-reactivity relationships

Recommended Application Scenarios for Methyl 2-Hydroxy-2-[3-(Trifluoromethyl)Phenyl]Acetate Based on Quantitative Differentiation Evidence


Asymmetric Synthesis and Chiral Resolution of Pharmaceutical Intermediates via 3-(Trifluoromethyl)Mandelic Acid Derivatives

The enhanced acidity of the parent 3-(trifluoromethyl)mandelic acid (pKa 3.22 vs. ~3.41 for unsubstituted mandelic acid) makes this compound's hydrolyzed form a superior chiral resolving agent for basic pharmaceutical intermediates . The methyl ester (CAS 949009-74-9) serves as the storable, easy-to-handle precursor that can be quantitatively hydrolyzed to the free acid under mild basic conditions (LiOH/THF/H₂O, RT, 78% yield demonstrated for analogous systems) immediately before use in diastereomeric salt resolution [1]. The meta-CF₃ group enhances the solubility differential between diastereomeric salts, improving resolution efficiency relative to unsubstituted mandelic acid. Both racemic (CAS 949009-74-9) and enantiopure (CAS 1821776-64-0) forms are catalogued, enabling either classical resolution (using the enantiopure acid) or chiral pool synthesis approaches .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs Targeting Optimal Lipophilicity

With a calculated LogP of 1.92, molecular weight of 234.17, and only 1 hydrogen bond donor and 3 acceptors, this compound occupies a desirable fragment-like chemical space (MW <250, LogP 1–3) . The meta-CF₃ group provides sufficient lipophilicity for target binding without exceeding the LogP thresholds associated with promiscuity and ADMET liabilities [2]. The compound's Fsp³ value of 0.3 indicates a favorable fraction of sp³-hybridized carbons, a parameter correlated with clinical success rates [3]. In fragment-growing campaigns, the α-hydroxy group and the ester functionality offer two distinct vectors for elaboration—oxidation to the α-keto ester, acylation, or amidation—while the meta-CF₃-phenyl ring provides a metabolically stable, lipophilic anchor for hydrophobic pocket occupancy.

Synthesis of Fluorinated α-Keto Ester and α-Hydroxy Amide Pharmacophores

The α-hydroxy methyl ester scaffold is an ideal precursor to the corresponding α-keto ester (via oxidation) and α-hydroxy amide (via aminolysis), both of which are privileged pharmacophores in protease inhibitor, anti-inflammatory, and metabolic disorder drug classes [4]. The meta-CF₃ group provides metabolic stability to the phenyl ring, resisting oxidative metabolism that would otherwise generate reactive metabolites from non-fluorinated phenyl rings . The methyl ester is cleavable under mild conditions, enabling late-stage deprotection in the presence of sensitive functionality. The ortho and para regioisomers, while chemically similar, offer less favorable electronic profiles for subsequent ring functionalization due to stronger deactivation at the positions most accessible for derivatization [5].

Mosher-Type Chiral Derivatization Agent Development and Analytical Method Validation

Building on the foundational work of Dale and Mosher, who established that α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters enable absolute configuration assignment via ¹H NMR chemical shift differences, the parent α-hydroxy compound (CAS 949009-74-9) can be converted to the corresponding MTPA analog by methylation of the hydroxyl group [6]. The meta-substitution pattern on the phenyl ring was found to generate sufficient anisotropic shielding to produce diagnostic Δδ values for diastereomeric esters. For analytical laboratories developing chiral purity assays, this compound serves as the starting material for preparing both (R)- and (S)-Mosher's acid chloride derivatives, which remain among the most widely used chiral derivatizing agents in organic chemistry with over 2,000 citations to the foundational methodology [7].

Quote Request

Request a Quote for Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.